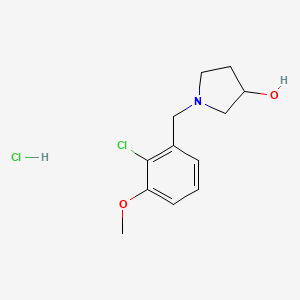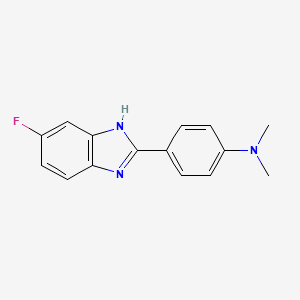
beta-catenin-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-catenin-IN-2 is a potent inhibitor of beta-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . It’s often used in the study of colorectal cancer . Beta-catenin is part of the Wnt signaling pathway, which plays a critical role in embryologic development, carcinogenesis, and epithelial-to-mesenchymal transition .
Molecular Structure Analysis
Beta-catenin engages in critical protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . The groove in the armadillo repeat region serves as a common binding site for several beta-catenin-binding partners .
Chemical Reactions Analysis
Beta-catenin is involved in various chemical reactions within the cell. For instance, it’s known to play a role in the phosphorylation of beta-catenin, promoting its ubiquitination and subsequent proteasomal degradation . In the presence of Wnt ligand, the binding of Wnt ligand and receptors on the cell surface induces disheveled (DVL), causing the aggregation of the complex (AXIN, GSK3β, CK1, APC) to the receptor .
Applications De Recherche Scientifique
Role in Cell Fate Control
Beta-catenin plays a crucial role in controlling cell fate by regulating signaling-pathway activity . The Wnt/β-catenin pathway, which beta-catenin is a part of, is involved in many biological processes, including cell proliferation, differentiation, somatic cell reprogramming, development, and cancer .
Involvement in Development and Pluripotency
The Wnt/β-catenin pathway and beta-catenin are involved in development and in vitro pluripotency maintenance . The dynamic behaviors of Wnt/β-catenin can drive different cellular responses, influencing development and pluripotency .
Role in Cancer
Beta-catenin is involved in the progression of various types of cancer . For instance, research has shown that beta-catenin translocation and canonical Wnt pathway activation are involved in the transition process that originates aggressive and drug-resistant leukemia .
Role in Chronic Lymphocytic Leukemia (CLL)
In CLL, beta-catenin regulates the adhesion of tumor cells to their microenvironment, which is necessary for tumor cell survival and accumulation . The stabilization of beta-catenin alters this equilibrium and effectively disrupts the support that CLL cells receive from the cross-talk with the stroma .
Role in Cell Proliferation
Beta-catenin serves to co-activate a family of Lef/Tcf transcription factors that stimulate transcription of target genes including those encoding cyclin D and c-myc that promote cell proliferation .
Bioinformatics Applications
Beta-catenin function in cancer can be analyzed using bioinformatics knowledge maps . These maps can help researchers identify missing parts of potential signaling pathways, transcription factor-target feedback mechanisms, or complex regulation of multi PTMs .
Role in Pancreatic Cancer
Beta-catenin has been shown to suppress pancreatic cancer tumor growth in xenograft mouse models .
Role in Cell Adhesion
Beta-catenin plays a role in stabilizing cell-cell interactions and regulating cell survival through its transcriptional activity . Overexpression of beta-catenin enhances the interaction of CLL with HS-5 cells, suggesting that this protein behaves as a regulator of cell adhesion to the stromal component and of the transcriptional regulation of cell survival .
Mécanisme D'action
- Stabilized β-catenin translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate target gene expression .
- Elevated β-catenin then enters the nucleus, promoting the transcription of target genes involved in cell proliferation, survival, and other processes .
- Beta-catenin-IN-2 affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Orientations Futures
The Wnt/beta-catenin pathway is a major driver of liver cancer and other cancers, and its excessive activation due to mutations leads to tumor cell growth . Therefore, beta-catenin is an important therapeutic target, and future research will likely focus on developing more effective inhibitors like beta-catenin-IN-2 .
Propriétés
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWZHAOGGMSYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-catenin-IN-2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

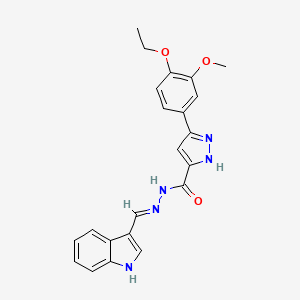
![5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2950192.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)
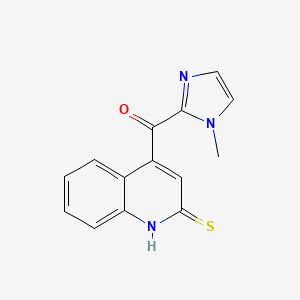

![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2950200.png)
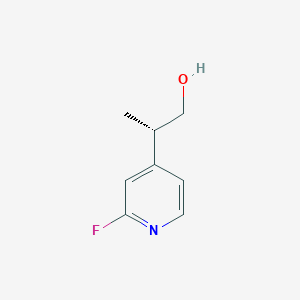
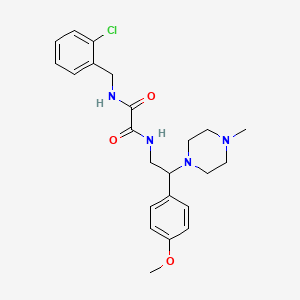
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2950207.png)
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2950208.png)
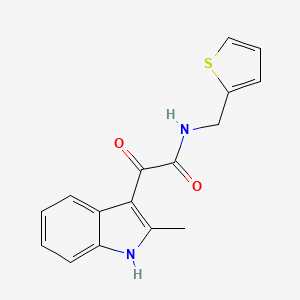
![benzyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950212.png)
